3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid
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Overview
Description
3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to further reactions to introduce the amino group, typically through reductive amination or other amine introduction techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The Boc group provides protection during reactions, which can be removed under acidic conditions to reveal the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butoxycarbonylamino-methyl)-benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
3-(Tert-butoxycarbonylamino-methyl)-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
3-(Tert-butoxycarbonylamino-methyl)-cycloheptanecarboxylic acid: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid lies in its specific ring size and the presence of both Boc-protected amino and carboxylic acid groups. This combination of features makes it particularly useful in the synthesis of cyclic amino acid derivatives and other complex organic molecules .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIGERJLTCYABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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